N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide
Description
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound (QAC) characterized by a hydrophobic octadecyl (C18) chain, a cationic dimethylammonium head, and a benzophenone-functionalized propyl group. The benzophenone moiety introduces UV-absorbing properties, while the long alkyl chain enhances hydrophobicity, making it suitable for applications such as antimicrobial coatings, surfactants, or corrosion inhibitors .
Properties
Molecular Formula |
C36H58BrNO2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
3-(4-benzoylphenoxy)propyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C36H58NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-37(2,3)31-23-32-39-35-28-26-34(27-29-35)36(38)33-24-20-19-21-25-33;/h19-21,24-29H,4-18,22-23,30-32H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OMXGWFKZBDFSKA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves a multi-step process:
Preparation of 4-Benzoylphenol: This can be synthesized by the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 3-(4-Benzoylphenoxy)propyl Bromide: The 4-benzoylphenol is then reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form 3-(4-benzoylphenoxy)propanol, which is subsequently converted to the bromide using phosphorus tribromide.
Quaternization Reaction: The final step involves the reaction of 3-(4-benzoylphenoxy)propyl bromide with N,N-dimethyloctadecylamine in an organic solvent such as acetonitrile, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The benzoyl group can participate in oxidation-reduction reactions, although these are less common in typical applications.
Hydrolysis: Under acidic or basic conditions, the ester linkage in the benzoylphenoxy group can be hydrolyzed.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: Products typically include the substituted ammonium compound and the corresponding leaving group.
Oxidation: Products may include benzoic acid derivatives.
Hydrolysis: Products include the corresponding alcohol and carboxylic acid.
Scientific Research Applications
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Sulfonamide Derivatives
- 3-(4-Benzoylphenoxy)-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (3J) Substituent: Bulky trimethylphenylsulfonamido group. Yield: 67% . Key Data: ¹H NMR (δ 7.76–2.20 ppm), HRMS-ESI-TOF m/z 523.2636 . Application: Antimicrobial activity likely enhanced by sulfonamide’s electron-withdrawing effects.
- 3-(4-Benzoylphenoxy)-N-(3-(butylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (8J) Substituent: Linear butylsulfonamido group. Yield: 73% . Key Data: Similar ¹H/¹³C NMR profiles to 3J but with altered solubility due to reduced steric hindrance .
Aromatic and Fluorinated Derivatives
- 3-(4-Benzoylphenoxy)-N-(3-(4-(trifluoromethyl)phenylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (9a) Substituent: Trifluoromethylphenyl group. Yield: 86% . Melting Point: 111–113°C, indicating high crystallinity . Application: Increased lipophilicity and chemical stability due to CF₃ group.
- 3-(4-Benzoylphenoxy)-N-(3-(5-(dimethylamino)naphthalene-1-sulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (216) Substituent: Fluorescent naphthalene-sulfonamido group. Yield: 93% . Key Data: UV-VIS λmax = 335 nm (ε = 524 M⁻¹cm⁻¹), enabling tracking in biological systems .
Alkyl Chain Length Effects
- N-(5-hydroxypent-3-yl)-N,N-dimethylhexadecan-1-aminium bromide (N-16)
- Target Compound (C18) Chain Length: C18 alkyl.
Comparative Data Tables
Table 2: Functional Performance
Biological Activity
N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with potential applications in various biological and chemical fields. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Features:
- Molecular Weight: 486.58 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its quaternary ammonium structure, which facilitates interaction with biological membranes. This interaction can lead to various pharmacological effects, including antimicrobial and cytotoxic activities.
Biological Activity Overview
- Antimicrobial Activity:
- Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties. The benzophenone moiety in this compound enhances its efficacy against a range of bacteria and fungi.
- Table 1 summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
- Cytotoxicity:
- The compound has been evaluated for cytotoxic effects on various cancer cell lines. Its mechanism involves disrupting cellular membranes and inducing apoptosis.
- Table 2 presents cytotoxicity data from in vitro studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
-
Antimicrobial Efficacy:
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of similar quaternary ammonium compounds against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications for this compound in treating infections caused by resistant pathogens .
- Cytotoxicity in Cancer Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
